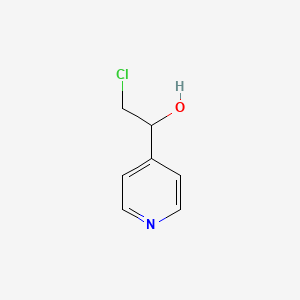

4-Pyridinemethanol, alpha-(chloromethyl)-

Description

Foundational Significance of Pyridyl Alcohol Architectures in Chemical Research

Pyridyl alcohol frameworks are integral to a multitude of chemical research areas. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key hydrogen-bonding element in molecular interactions. researchgate.net The presence of a hydroxyl group directly attached to a carbon on the pyridine ring, or on a substituent, introduces a site for a wide array of chemical transformations.

These architectures are fundamental in the synthesis of ligands for catalysis, where the nitrogen atom can coordinate to a metal center, and the alcohol moiety can be modified to tune the steric and electronic properties of the ligand. Furthermore, in medicinal chemistry, the pyridyl alcohol motif is a common feature in bioactive molecules, contributing to their solubility, metabolic stability, and target-binding affinity. The versatility of pyridyl alcohols stems from their ability to undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, while also participating in reactions characteristic of the pyridine ring, including N-alkylation and electrophilic or nucleophilic aromatic substitution.

Structural Characteristics and Synthetic Relevance of Alpha-Substituted Pyridinemethanols

The introduction of a substituent at the alpha-position of a pyridinemethanol—the carbon atom bearing the hydroxyl group—dramatically expands its synthetic utility. In the case of alpha-(chloromethyl)-4-pyridinemethanol, the key structural feature is the presence of a chloromethyl group (-CH2Cl) adjacent to the alcohol functionality. This creates a bifunctional molecule with two distinct reactive centers.

The hydroxyl group can be derivatized or activated, for instance, through tosylation, to become a good leaving group, facilitating nucleophilic substitution reactions. chempanda.com Concurrently, the chlorine atom in the chloromethyl group is also susceptible to nucleophilic displacement. This dual reactivity allows for sequential or, under specific conditions, simultaneous reactions with different nucleophiles, enabling the construction of complex molecular frameworks from a relatively simple starting material. The presence of the electron-withdrawing chlorine atom can also influence the reactivity of the adjacent alcohol group.

The synthetic relevance of such a molecule lies in its potential as a precursor to a variety of substituted pyridines. For example, reaction with amines could lead to amino alcohols, while reaction with thiols could yield thioethers, both of which are important functionalities in pharmaceutical compounds.

Overview of Academic Research Trajectories for Alpha-(Chloromethyl)-4-Pyridinemethanol

Plausible synthetic routes to alpha-(chloromethyl)-4-pyridinemethanol can be postulated based on established organic chemistry principles. One potential method involves the reduction of 2-chloro-1-(pyridin-4-yl)ethan-1-one. Another approach could be the selective chlorination of 1-(pyridin-4-yl)ethane-1,2-diol. The development of an efficient and scalable synthesis would be the first critical step in unlocking its utility.

Future research trajectories could focus on:

Development of Synthetic Methodologies: Establishing a reliable and high-yielding synthesis of alpha-(chloromethyl)-4-pyridinemethanol.

Exploration of Reactivity: Investigating the differential reactivity of the hydroxyl and chloromethyl groups to enable selective functionalization.

Application in Synthesis: Utilizing this compound as a key building block in the synthesis of novel bioactive molecules, ligands for catalysis, and functional materials.

The limited existing research presents a significant opportunity for organic chemists to investigate this promising, yet overlooked, chemical entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYVPJDNMGCOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293099 | |

| Record name | α-(Chloromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174615-70-4 | |

| Record name | α-(Chloromethyl)-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174615-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Chloromethyl)-4-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Transformative Reactivity of Alpha Chloromethyl 4 Pyridinemethanol

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group, being analogous to a benzylic chloride, is an active site for nucleophilic substitution reactions. The reaction mechanism can proceed via a direct displacement (S_N2) or a carbocation-mediated pathway (S_N1). The preferred pathway is dictated by the reaction conditions, the nature of the nucleophile, and, crucially, the electronic influence of the pyridine (B92270) ring.

The nitrogen atom within the pyridine ring exerts a profound influence on the reactivity of the adjacent chloromethyl group. Unlike a benzene (B151609) ring, which is electron-rich, the pyridine ring is rendered electron-deficient by the high electronegativity of the nitrogen atom. gcwgandhinagar.comstackexchange.com This has two major consequences for substitution reactions at the alpha-carbon:

Inductive and Resonance Effects: The nitrogen atom withdraws electron density from the ring carbons both inductively and through resonance. stackexchange.com This electron withdrawal extends to the exocyclic chloromethyl group. Consequently, the formation of a carbocation intermediate on the alpha-carbon is significantly destabilized compared to a typical benzyl (B1604629) carbocation. Resonance structures that would place a positive charge on the adjacent ring carbon are disfavored because this would lead to further delocalization of the charge onto the already electronegative nitrogen, which is an energetically unfavorable state. stackexchange.com This destabilization strongly disfavors the S_N1 pathway.

Basicity of Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a base or a nucleophile. In acidic media, protonation of the nitrogen forms a pyridinium (B92312) cation. gcwgandhinagar.com The resulting positive charge dramatically increases the electron-withdrawing nature of the ring, further destabilizing any potential carbocation intermediate and making an S_N1 mechanism even less likely. Conversely, the increased electrophilicity of the alpha-carbon in the pyridinium salt could enhance its reactivity towards nucleophiles via an S_N2 mechanism.

In practical syntheses, such as the preparation of NNN pincer-type ligands from 2,6-bis(chloromethyl)pyridine, nucleophilic substitution with amines proceeds effectively, suggesting that direct displacement pathways are viable. nih.gov The reaction pathway is therefore predominantly considered to be S_N2, where a nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step.

The stereochemical outcome of a nucleophilic substitution reaction is intrinsically linked to its mechanism. While specific stereochemical studies on chiral alpha-(chloromethyl)-4-pyridinemethanol are not widely documented, the outcome can be predicted from established principles.

S_N2 Pathway: If the reaction proceeds via an S_N2 mechanism, as is expected due to the electronic destabilization of the carbocation intermediate, the substitution will occur with an inversion of stereochemistry at the alpha-carbon. This is a hallmark of the S_N2 reaction, which involves a backside attack by the nucleophile, leading to a Walden inversion of the chiral center. The existence of stable, chiral pyridinemethanol derivatives, such as (S)-(-)-α-Methyl-4-pyridinemethanol, highlights the relevance of stereochemistry in this class of compounds. scbt.com

S_N1 Pathway: In the unlikely event that conditions force an S_N1 mechanism (e.g., with a very poor nucleophile in a highly polar, ionizing solvent), the reaction would proceed through a planar, achiral carbocation intermediate. The subsequent attack by the nucleophile could occur from either face of the plane with equal probability, leading to a racemic mixture of products.

Therefore, for most synthetic applications involving competent nucleophiles, a high degree of stereoselectivity, specifically inversion of configuration, can be anticipated for reactions at a chiral alpha-chloromethyl center on a pyridine ring.

Functional Group Interconversions of the Hydroxyl Group

The primary hydroxyl group in alpha-(chloromethyl)-4-pyridinemethanol offers a second site for chemical modification, enabling a wide range of functional group interconversions. These transformations can be broadly categorized into activation/derivatization reactions and redox transformations. researchgate.net

Activation or derivatization of the hydroxyl group is a common strategy to enhance reactivity or to modify the molecule's properties for analytical purposes. nih.govnih.gov The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. Alternatively, it can be derivatized to introduce specific tags or to improve its chromatographic behavior. nih.gov

Common derivatization reactions involve the formation of esters or ethers. Acyl chlorides and organic anhydrides are frequently used for this purpose. researchgate.net For analytical applications, particularly liquid chromatography-mass spectrometry (LC-MS/MS), specific reagents are employed to introduce a readily ionizable or detectable moiety. nih.gov

| Reagent Class | Specific Reagent Example | Product Type | Purpose |

|---|---|---|---|

| Acyl Halides | Isonicotinoyl chloride (INC) | Ester | Increases ionization efficiency for LC-MS/MS. nih.gov |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonate Ester | Fluorescent labeling for detection. researchgate.net |

| Pyridinium Salts | 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Pyridinium Ether | Introduces a permanently charged moiety for LC-MS/MS. nih.gov |

| Isocyanates | Phenyl isocyanate | Carbamate | General derivatization for HPLC analysis. researchgate.net |

The oxidation state of the hydroxymethyl group can be readily altered.

Reduction: The synthesis of the parent compound, 4-pyridinemethanol, is often achieved through the reduction of a 4-pyridinecarboxylic acid derivative, such as methyl 4-picolinate. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) in the presence of lithium chloride, or lithium aluminum hydride. google.com These reactions effectively convert the carboxylic acid or ester functionality to a primary alcohol.

Oxidation: Conversely, the primary alcohol of alpha-(chloromethyl)-4-pyridinemethanol can be oxidized to the corresponding aldehyde (4-formylpyridine derivative) or further to the carboxylic acid (4-pyridinecarboxylic acid derivative). The choice of oxidant determines the final product. Milder reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will generally lead to the formation of the carboxylic acid. Care must be taken as the pyridine nitrogen itself can be susceptible to oxidation, potentially forming a pyridine N-oxide, which may require specific reaction conditions to avoid.

Carbocation Chemistry and Rearrangement Pathways in Pyridine Systems

Carbocations are key intermediates in many organic reactions, and their stability dictates reaction pathways. byjus.com The stability of a carbocation generally increases with the number of adjacent alkyl groups (tertiary > secondary > primary) due to hyperconjugation and inductive effects. libretexts.orglibretexts.org Resonance delocalization can provide even greater stabilization, as seen in allylic and benzylic carbocations. libretexts.orgmasterorganicchemistry.com

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common processes that allow an unstable carbocation to isomerize to a more stable one. libretexts.orgyoutube.com For a pyridylmethyl cation generated from alpha-(chloromethyl)-4-pyridinemethanol, there are no adjacent carbons from which a hydride or alkyl group could shift to produce a more stable secondary or tertiary carbocation. Therefore, the classical rearrangement pathways that drive many S_N1 reactions are not structurally available for this specific intermediate. The primary reactivity pathway remains direct nucleophilic attack on the carbon-chlorine bond.

Chemo- and Regioselectivity in Complex Reaction Systems Involving Pyridine Scaffolds

The presence of both a primary alcohol and a primary alkyl chloride on the same benzylic-like carbon in alpha-(chloromethyl)-4-pyridinemethanol imparts a dual reactivity profile. The outcome of its reactions with various nucleophiles and electrophiles is highly dependent on the reaction conditions and the nature of the attacking species, leading to questions of chemoselectivity (which functional group reacts) and regioselectivity (which position on the pyridine ring is involved).

The two primary reactive sites are the hydroxyl group, which can act as a nucleophile or be deprotonated to form an alkoxide, and the chloromethyl group, which is susceptible to nucleophilic substitution (an SN2-type reaction) due to the good leaving group ability of the chloride ion, enhanced by the adjacent electron-withdrawing pyridine ring. Additionally, the nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base.

In reactions with nucleophiles, a competition between the substitution of the chlorine atom and the deprotonation of the hydroxyl group can be expected. Strong, non-hindered nucleophiles would likely favor the SN2 displacement of the chloride. In contrast, strong bases, particularly sterically hindered ones, might preferentially deprotonate the alcohol, forming an alkoxide. This in situ generated alkoxide could then potentially undergo intramolecular or intermolecular reactions.

For instance, under basic conditions, intramolecular cyclization to form an oxirane ring is a plausible pathway, although the strain of the resulting three-membered ring fused to the pyridine system might be a significant barrier. Intermolecularly, the alkoxide could react with another molecule of alpha-(chloromethyl)-4-pyridinemethanol, leading to ether linkages and oligomerization.

The regioselectivity of reactions involving the pyridine ring itself is also a key consideration. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and typically requires harsh conditions, proceeding at the 3- and 5-positions. However, the substituents on the alpha-carbon can influence this reactivity. Nucleophilic aromatic substitution (SNAr) is more common for pyridines, especially with an activating group, but is less likely in this specific molecule without a suitable leaving group directly on the ring.

A summary of potential selective reactions is presented in the table below.

| Reagent Type | Potential Reaction Site | Expected Product Type | Controlling Factors |

| Strong Nucleophile (e.g., CN⁻, RS⁻) | α-chloromethyl group | Substituted pyridinemethanol | Nucleophile strength and steric hindrance |

| Strong, Hindered Base (e.g., t-BuOK) | α-hydroxyl group | Pyridyl alkoxide intermediate | Base strength and steric hindrance |

| Electrophile (e.g., acyl chloride) | α-hydroxyl group / Pyridine N | Ester / N-acylpyridinium salt | Reagent stoichiometry, temperature |

Dimerization and Coupling Reactions of Pyridinemethanol Derivatives

The bifunctional nature of alpha-(chloromethyl)-4-pyridinemethanol makes it an interesting candidate for dimerization and coupling reactions, allowing for the construction of larger molecules with repeating pyridyl units. These reactions can proceed through several mechanistic pathways, depending on the reaction conditions.

One possible pathway for dimerization involves the intermolecular reaction between two molecules of alpha-(chloromethyl)-4-pyridinemethanol. Under basic conditions, the deprotonation of the hydroxyl group of one molecule would generate an alkoxide nucleophile. This alkoxide could then attack the electrophilic chloromethyl group of a second molecule in an SN2 reaction, resulting in the formation of a diether-linked dimer. The general scheme for this base-mediated dimerization is as follows:

2 x (4-C₅H₄N)CH(OH)CH₂Cl + 2 Base → [(4-C₅H₄N)CH(O)CH₂Cl]⁻ + [(4-C₅H₄N)CH(OH)CH₂]⁺ + 2 Base-H⁺ [(4-C₅H₄N)CH(O)CH₂Cl]⁻ + (4-C₅H₄N)CH(OH)CH₂Cl → (4-C₅H₄N)CH(OH)CH₂-O-CH(CH₂Cl)(4-C₅H₄N) + Cl⁻

Further reaction could lead to the formation of oligomers or polymers.

Another potential coupling reaction is the formation of di(4-pyridyl)methane derivatives. While not a direct dimerization of alpha-(chloromethyl)-4-pyridinemethanol in its original form, related pyridinemethanol precursors can undergo reactions to form such structures. For example, the acid-catalyzed condensation of pyridinemethanols with other aromatic or heteroaromatic rings is a known method for creating bis(aryl)methanes.

Reductive coupling reactions, potentially mediated by transition metals, could also lead to dimerization. For instance, the coupling of the chloromethyl groups of two molecules could, in principle, form a 1,2-di(pyridin-4-yl)ethane derivative, though this would require specific catalytic systems to control the reactivity.

The table below summarizes potential dimerization and coupling products.

| Reaction Type | Linkage Type | Product Structure |

| Base-mediated intermolecular SN2 | Ether | (4-C₅H₄N)CH(OH)CH₂-O-CH(CH₂Cl)(4-C₅H₄N) |

| Reductive Coupling | Carbon-Carbon | (4-C₅H₄N)CH(OH)CH₂-CH₂CH(OH)(4-C₅H₄N) |

| Acid-catalyzed Condensation (related precursors) | Methylene (B1212753) Bridge | (4-C₅H₄N)-CH₂-(4-C₅H₄N) |

The precise outcomes of these reactions, including yields and the distribution of products, would be highly dependent on factors such as the choice of solvent, temperature, catalyst, and the stoichiometry of the reagents. Mechanistic studies would be crucial to elucidate the competing pathways and to optimize conditions for the selective synthesis of desired dimers or other coupled products.

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Configuration Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and configuration of organic molecules. For 4-Pyridinemethanol, alpha-(chloromethyl)-, ¹H and ¹³C NMR spectroscopy would confirm the core structure and the presence of the key functional groups.

In ¹H NMR, the protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The benzylic proton (α-proton) and the methylene (B1212753) protons of the hydroxymethyl group would appear as distinct signals, with their chemical shifts influenced by the adjacent electronegative chlorine and oxygen atoms. The coupling between the α-proton and the methylene protons could provide conformational information.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximity between protons, which is invaluable for assigning relative stereochemistry in diastereomeric derivatives. While direct assignment of the absolute configuration of an enantiomer is not typically possible with standard NMR, the formation of diastereomeric derivatives with a chiral resolving agent allows for the differentiation of enantiomers. The distinct chemical shifts of the diastereomers can then be used to determine enantiomeric purity.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Pyridinemethanol, alpha-(chloromethyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet |

| Pyridine H-3, H-5 | 7.3 - 7.5 | Doublet |

| α-CH(Cl) | 5.0 - 5.5 | Triplet |

| CH₂OH | 4.7 - 4.9 | Doublet |

| OH | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Pyridinemethanol, alpha-(chloromethyl)-

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-4 | 148 - 152 |

| Pyridine C-2, C-6 | 149 - 151 |

| Pyridine C-3, C-5 | 121 - 123 |

| α-CH(Cl) | 60 - 65 |

| CH₂OH | 62 - 66 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net For 4-Pyridinemethanol, alpha-(chloromethyl)-, these techniques would confirm the presence of the hydroxyl, chloromethyl, and pyridine functionalities.

In the FT-IR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=N stretching vibrations of the pyridine ring would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, which can be useful for structural confirmation. Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for 4-Pyridinemethanol, alpha-(chloromethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (Pyridine) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1250 |

| C-Cl | Stretching | 600 - 800 |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of a chiral compound. To determine the enantiomeric excess (ee) of 4-Pyridinemethanol, alpha-(chloromethyl)-, a chiral stationary phase (CSP) is employed. The differential interaction of the two enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation.

The choice of the chiral stationary phase is critical and often involves screening various types of columns (e.g., polysaccharide-based, Pirkle-type). The mobile phase composition is also optimized to achieve baseline separation of the enantiomeric peaks. A UV detector is commonly used for detection, as the pyridine ring is a strong chromophore. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks. This method is highly accurate and is a standard procedure in asymmetric synthesis and chiral drug analysis. uma.esnih.gov

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 4-Pyridinemethanol, alpha-(chloromethyl)-, common fragmentation pathways would likely involve the loss of the chloromethyl group, the hydroxymethyl group, or cleavage of the pyridine ring. The fragmentation of the parent compound, 4-Pyridinemethanol, shows a prominent peak corresponding to the loss of the hydroxymethyl radical. nist.gov A similar loss of the α-(chloromethyl)methanol radical could be anticipated for the target compound. Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule. mdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for 4-Pyridinemethanol, alpha-(chloromethyl)-

| Fragment | Proposed Structure | m/z (relative to isotope) |

| [M]+ | C₇H₈ClNO | 157 |

| [M-Cl]+ | C₇H₈NO | 122 |

| [M-CH₂OH]+ | C₆H₅ClN | 126 |

| [C₅H₄N]+ | Pyridyl cation | 78 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. rsc.org These techniques measure the differential absorption of left and right circularly polarized light.

The experimental CD or VCD spectrum of an enantiomerically pure sample of 4-Pyridinemethanol, alpha-(chloromethyl)- would be compared with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This approach has become a reliable alternative to chemical correlation or anomalous X-ray scattering.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of 4-Pyridinemethanol, alpha-(chloromethyl)- can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute configuration of the stereocenter. mdpi.com

The resulting crystal structure would reveal the conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects.

Theoretical and Computational Chemistry Investigations on Alpha Chloromethyl 4 Pyridinemethanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems, including pyridine (B92270) derivatives like alpha-(chloromethyl)-4-pyridinemethanol. By approximating the electron density of a molecule, DFT methods can provide valuable insights into its geometric and electronic properties. A pertinent example can be found in the computational analysis of the closely related compound, 4-chloromethyl pyridine hydrochloride, which was studied using the B3LYP functional with a 6-311++G(d,p) basis set. ijcrt.org

In such studies, the optimization of the molecular geometry is the first step, yielding key information about bond lengths and angles. For instance, in the pyridine ring of 4-chloromethyl pyridine hydrochloride, the C-C bond lengths are typically within the range of 1.39 Å to 1.40 Å, while variations in bond angles, such as C2–C1–N6 (123°) and C1–N6–C5 (117°), are influenced by the electron-withdrawing nature of the nitrogen atom. ijcrt.org The presence of the chloromethyl group also affects the local geometry around the C3 and C11 atoms. ijcrt.org

The electronic properties of the molecule are further elucidated by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Another important aspect of DFT analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting the sites of chemical reactions. For 4-chloromethyl pyridine hydrochloride, MEP analysis helps in identifying the likely points of electrophilic and nucleophilic attack. ijcrt.org

Table 1: Representative DFT-Calculated Parameters for a Pyridine Derivative

| Parameter | Description | Typical Value/Observation |

| C-C Bond Length (ring) | The distance between adjacent carbon atoms in the pyridine ring. | 1.39 Å - 1.40 Å |

| C-N Bond Length (ring) | The distance between a carbon atom and the nitrogen atom in the pyridine ring. | Varies due to electronegativity |

| Bond Angles (ring) | The angles between adjacent bonds within the pyridine ring. | Influenced by the nitrogen atom |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicator of chemical reactivity |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electrophilic and nucleophilic sites |

| Natural Atomic Charges (NAC) | The calculated charge distribution on individual atoms. | Influences dipole moment and reactivity |

Note: The values and observations in this table are based on computational studies of closely related pyridine derivatives and serve as illustrative examples.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and predicting its behavior in chemical reactions. These descriptors are often used to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which correlate the molecular structure with its biological activity or physical properties.

Several key quantum chemical descriptors can be calculated using DFT. The energies of the HOMO and LUMO are fundamental in this regard. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its ability to accept electrons. These energies are used to calculate other important descriptors:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η ≈ (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -(I + A) / 2).

These global reactivity descriptors provide a comprehensive picture of the molecule's reactivity. For instance, a high electrophilicity index suggests that the molecule is a good electrophile.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.

By analyzing these quantum chemical descriptors for a series of related compounds, it is possible to establish structure-reactivity relationships. For example, modifications to the substituents on the pyridine ring of alpha-(chloromethyl)-4-pyridinemethanol would alter its electronic properties and, consequently, its reactivity descriptors. This information is crucial for designing molecules with specific desired properties.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate electrons |

| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept electrons |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/η | Propensity for chemical reactions |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electrophilic character of the molecule |

Conformational Analysis and Stereoisomer Stability Calculations

The three-dimensional structure of a molecule plays a pivotal role in determining its physical and chemical properties. For a flexible molecule like alpha-(chloromethyl)-4-pyridinemethanol, which has rotatable single bonds, multiple conformations can exist. Conformational analysis aims to identify the stable conformations (conformers) and to determine their relative energies and populations.

Computational methods are well-suited for performing conformational analysis. A systematic or stochastic search of the potential energy surface can be performed to locate the energy minima corresponding to stable conformers. The relative energies of these conformers can then be calculated with a high level of theory, such as DFT. The stability of different conformers is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. For substituted cyclic systems like piperidines, which share some structural similarities with the saturated portion of potential reaction products of pyridines, the conformational free energies of substituents are a key determinant of the preferred conformation. nih.gov

Alpha-(chloromethyl)-4-pyridinemethanol possesses a chiral center at the carbon atom bearing the hydroxyl and chloromethyl groups. This means that it can exist as a pair of enantiomers, (R)- and (S)-alpha-(chloromethyl)-4-pyridinemethanol. While enantiomers have identical energies in an achiral environment, the presence of other chiral molecules can lead to diastereomeric interactions with different energies.

Computational chemistry can be used to study the stability of these stereoisomers. While the absolute energies of the enantiomers are the same, theoretical calculations can be used to predict their chiroptical properties, such as optical rotation and circular dichroism spectra, which can aid in their experimental characterization.

For molecules with multiple chiral centers, which could arise from reactions involving alpha-(chloromethyl)-4-pyridinemethanol, computational methods can be used to calculate the relative stabilities of the resulting diastereomers. These calculations are crucial for understanding and predicting the stereochemical outcome of chemical reactions. Theoretical studies on chalcone (B49325) isomers, for example, have successfully used DFT to determine the relative thermodynamic stabilities of E and Z isomers, taking into account steric and electronic effects. nih.gov

Table 3: Factors Influencing Conformational and Stereoisomer Stability

| Factor | Description |

| Steric Hindrance | Repulsive interactions between bulky groups that are close in space. |

| Intramolecular Hydrogen Bonding | A non-covalent interaction between a hydrogen atom and an electronegative atom within the same molecule. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups within the molecule. |

| Torsional Strain | The energy penalty associated with non-ideal dihedral angles. |

| Diastereomeric Interactions | The different energies of interaction between a chiral molecule and the different enantiomers of another chiral molecule. |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at the molecular level. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved. This information is invaluable for understanding how a reaction proceeds and for predicting its feasibility and selectivity.

For a molecule like alpha-(chloromethyl)-4-pyridinemethanol, several types of reactions can be envisaged, including nucleophilic substitution at the chloromethyl group, reactions involving the hydroxyl group, and reactions involving the pyridine ring. The mechanisms of these reactions can be elucidated using computational methods.

The general approach involves proposing a plausible reaction pathway and then using quantum chemical methods, such as DFT, to calculate the energies of all the species along this pathway. The transition state, which is a saddle point on the potential energy surface, is of particular interest as its energy determines the activation energy of the reaction. Locating the transition state structure and verifying it by frequency analysis (it should have exactly one imaginary frequency) is a key step in computational reaction mechanism studies.

Once the transition state has been identified, the activation energy can be calculated as the energy difference between the transition state and the reactants. This allows for the prediction of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

For example, in a nucleophilic substitution reaction at the chloromethyl group, both SN1 and SN2 mechanisms could be possible. Computational studies can be used to calculate the energies of the intermediates and transition states for both pathways to determine which is more likely to occur under a given set of conditions.

Furthermore, computational studies can provide insights into the role of the solvent in a reaction. By using implicit or explicit solvent models, it is possible to account for the effect of the solvent on the energies of the reactants, intermediates, and transition states, leading to a more accurate description of the reaction mechanism.

Molecular Recognition Principles in Catalytic Processes (e.g., Ligand-Substrate Interactions)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. These interactions are fundamental to many chemical and biological processes, including enzyme catalysis and the action of drugs.

Alpha-(chloromethyl)-4-pyridinemethanol, with its pyridine ring, hydroxyl group, and chloromethyl group, has the potential to act as a ligand in catalytic processes. alfachemic.comnih.gov The pyridine nitrogen atom has a lone pair of electrons and can coordinate to a metal center, while the hydroxyl group can participate in hydrogen bonding. Understanding the principles of molecular recognition is crucial for designing catalysts that can effectively bind and transform this molecule.

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are widely used to study ligand-substrate interactions. Molecular docking is a technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as the active site of an enzyme or a metal catalyst. nih.gov Docking algorithms explore the conformational space of the ligand and score the different binding poses based on a scoring function that estimates the binding affinity.

Molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. By simulating the motion of the atoms over time, MD can reveal the key interactions that stabilize the complex and the conformational changes that may occur upon binding. These simulations can also be used to calculate the binding free energy, which is a more rigorous measure of the binding affinity than the scores provided by docking programs.

In the context of catalysis, these computational tools can be used to:

Identify the optimal binding mode of alpha-(chloromethyl)-4-pyridinemethanol to a catalyst.

Elucidate the specific interactions (e.g., hydrogen bonds, coordination bonds) that are responsible for binding.

Understand how the catalyst activates the substrate for reaction.

Design new catalysts with improved activity and selectivity.

For instance, in a metal-catalyzed reaction, computational studies could be used to model the coordination of the pyridine nitrogen to the metal center and to investigate how this coordination influences the reactivity of the chloromethyl or hydroxyl group. Studies on pyridine-containing ligands in palladium-catalyzed cross-coupling reactions have shown that the electronic and steric properties of the pyridine substituents significantly influence the catalytic activity. acs.org

Role As a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Chiral Heterocyclic Scaffolds

The enantiomerically pure forms of 2-chloro-1-(pyridin-4-yl)ethanol are valuable chiral building blocks for the synthesis of more complex chiral molecules and heterocyclic scaffolds. While direct intramolecular cyclization of this specific compound to form a new chiral ring is not extensively documented, its functional groups are amenable to transformations that can lead to such structures. The synthesis of optically active chlorohydrins is a well-established field, often employing enzymatic reduction of the corresponding prochiral ketone. For instance, similar structures like (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) are key chiral intermediates in the synthesis of antifungal agents like luliconazole. acs.org This highlights the feasibility of obtaining enantiopure 2-chloro-1-(pyridin-4-yl)ethanol, which can then serve as a starting point for chiral heterocyclic synthesis.

The general strategy would involve the stereocenter established at the carbinol carbon as a control element for subsequent diastereoselective reactions. The chlorohydrin moiety can be converted into an epoxide, a classic chiral electrophile for ring-opening reactions with various nucleophiles to build heterocyclic systems. Alternatively, the hydroxyl and chloro groups can be further functionalized to facilitate intramolecular cyclization reactions, leading to the formation of chiral piperidines, indolizidines, or other nitrogen-containing heterocyclic systems that are prevalent in natural products and pharmaceuticals. For example, palladium-catalyzed cyclization of precursors containing both a chloro-substituted aromatic ring and a suitably placed amine or vinyl group is a known method for constructing heterocycles. huji.ac.ilmit.edunih.govsemanticscholar.org

Table 1: Examples of Chiral Pyridyl Alcohols in Asymmetric Synthesis

| Chiral Pyridyl Alcohol Derivative | Application | Reference |

| (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol | Intermediate for Luliconazole | acs.org |

| Chiral 1-(2-Pyridyl)ethanols | Resolution via lipase-catalyzed acetylation | acs.org |

| Chiral 1-Phosphabarrelene-Pyridines | Ligands for asymmetric hydrogenation | researchgate.net |

Utility in Multicomponent Reactions and Cascade Processes for Pyridine (B92270) Functionalization

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. wikipedia.orgnih.govslideshare.netnih.govresearchgate.net Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, provide elegant pathways to complex structures from simple precursors. organic-chemistry.orgccspublishing.org.cnresearchgate.net

While specific examples detailing the use of 4-Pyridinemethanol, alpha-(chloromethyl)- as a substrate in well-known MCRs like the Ugi or Passerini reactions are not prominent in the literature, its functional groups suggest potential applicability. The Passerini reaction, for instance, combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. nih.govslideshare.netresearchgate.netwikipedia.orgorganic-chemistry.org The hydroxyl group of the title compound could potentially act as the acidic component under certain conditions, or the entire molecule could be incorporated as a building block if the reaction tolerates the chloro and pyridine functionalities. The Ugi reaction, which adds an amine to the Passerini components, offers another avenue for creating complex, peptide-like structures. wikipedia.orgnih.govorganic-chemistry.orgnih.govthieme-connect.de

In cascade processes, 4-Pyridinemethanol, alpha-(chloromethyl)- can be envisioned as a valuable participant. The reactivity of the chloromethyl group allows for initial modification, which could then be followed by a cascade of reactions involving the pyridine ring and the hydroxyl group to build fused heterocyclic systems. For example, copper-catalyzed three-component cascade annulation reactions are known to produce functionalized pyridines from simpler starting materials. organic-chemistry.org The bifunctional nature of 4-Pyridinemethanol, alpha-(chloromethyl)- makes it a candidate for designing novel cascade sequences for pyridine functionalization. ccspublishing.org.cn

Development of Ligands and Organocatalysts from Pyridyl Alcohol Derivatives

Pyridyl alcohol derivatives are a significant class of ligands in coordination chemistry and asymmetric catalysis. The combination of a nitrogen atom within the pyridine ring and a nearby hydroxyl group allows for effective chelation to a metal center. These N,O-bidentate ligands can form stable complexes with a variety of transition metals, which can then act as catalysts for a range of organic transformations.

The chirality of enantiomerically pure 2-chloro-1-(pyridin-4-yl)ethanol can be transferred to the metallic complex, creating a chiral environment that can induce enantioselectivity in catalytic reactions. These chiral ligands are particularly useful in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. The electronic properties of the pyridine ring and the steric bulk around the metal center can be fine-tuned by modifying the substituents on the pyridyl alcohol scaffold, allowing for the optimization of catalyst performance. Chiral 1-phosphabarrelene-pyridines, for example, have been shown to be effective ligands in rhodium- and iridium-catalyzed asymmetric hydrogenations. researchgate.net Similarly, chiral 1-(2-pyridyl)ethanols have been resolved and used in asymmetric synthesis. acs.org

Beyond their role as ligands for metal catalysts, pyridyl alcohol derivatives can also serve as precursors for the development of organocatalysts. The pyridine nitrogen can be quaternized to form chiral pyridinium (B92312) salts, which can act as phase-transfer catalysts or Lewis acids. The hydroxyl group provides a handle for further functionalization, allowing the attachment of other catalytic moieties.

Table 2: Applications of Pyridyl Alcohols in Catalysis

| Catalyst Type | Role of Pyridyl Alcohol | Example Application | Reference |

| Metal-Ligand Complex | Chiral N,O-bidentate ligand | Asymmetric Hydrogenation | researchgate.net |

| Organocatalyst | Chiral scaffold | Asymmetric Aldol Reactions | acs.org |

Application in the Construction of Functional Organic Molecules

The chemical reactivity of 4-Pyridinemethanol, alpha-(chloromethyl)- makes it a valuable building block for the synthesis of a wide array of functional organic molecules, including active pharmaceutical ingredients (APIs). nih.govnih.gov The chloromethyl group is a key functional handle, as the chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of diverse functionalities, such as amines, thiols, azides, and carbon nucleophiles.

This reactivity is exemplified in the synthesis of pharmaceutical intermediates. For instance, the related compound 2-chloro-4-(chloromethyl)pyridine (B11194) is a key starting material for the synthesis of the anti-ulcer drug Lafutidine. google.com The chloromethyl group is reacted with piperidine (B6355638) to form 2-chloro-4-(piperidinylmethyl)pyridine, a crucial intermediate. This demonstrates a common synthetic strategy where the chloromethylpyridine core is used to build up more complex molecular architectures.

The hydroxyl group adds another layer of synthetic versatility. It can be oxidized to a ketone, protected and deprotected as needed, or used as a nucleophile in its own right. The combination of these two functional groups allows for sequential and orthogonal chemical modifications, making 4-Pyridinemethanol, alpha-(chloromethyl)- a strategic component in multistep syntheses of complex target molecules. Its utility extends to the synthesis of not only pharmaceuticals but also agrochemicals and functional materials where a substituted pyridine moiety is desired. nih.gov

Future Perspectives and Emerging Research Avenues for Alpha Chloromethyl 4 Pyridinemethanol Chemistry

Innovations in Asymmetric Synthesis and Catalyst Design

The generation of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical synthesis. For alpha-(chloromethyl)-4-pyridinemethanol, achieving high enantioselectivity is crucial for developing stereospecific therapeutics. Future research is intensely focused on the design of novel catalysts that can efficiently control the stereochemistry at the carbinol center.

Recent breakthroughs in the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols highlight a promising path forward. Catalytic systems employing metal complexes with chiral ligands, such as iridium complexes with tridentate phosphine-nitrogen ligands (e.g., f-amphox), have demonstrated exceptional efficiency and enantioselectivity (up to 99% ee) for a variety of pyridyl ketones. globethesis.com The challenge lies in adapting these systems to substrates like 4-(chloroacetyl)pyridine, the precursor to alpha-(chloromethyl)-4-pyridinemethanol, as the pyridine (B92270) nitrogen can coordinate with the metal center, potentially inhibiting the catalytic activity and affecting selectivity. globethesis.com

Another innovative approach involves chemoenzymatic methods. Lipase-catalyzed asymmetric acetylation has been successfully used for the kinetic resolution of racemic 1-(2-pyridyl)ethanols, yielding both the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org The application of enzymes like alcohol dehydrogenases, for instance from Lactobacillus kefir, for the asymmetric reduction of precursor ketones also presents a highly effective strategy, often achieving high conversions and enantiomeric excesses (>99%). nih.gov These biocatalytic methods offer mild reaction conditions and high selectivity, aligning with the principles of green chemistry.

Furthermore, the development of copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents, enhanced by Lewis acid activation, provides a powerful tool for creating chiral centers adjacent to the pyridine ring. nih.gov This methodology showcases high functional group tolerance, suggesting its potential applicability for creating diverse chiral pyridine building blocks. nih.gov

Table 1: Emerging Catalytic Systems for Asymmetric Synthesis of Chiral Pyridyl Alcohols

| Catalytic System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium-f-amphox Complex | Pyridyl Ketones | High turnover number (TON), good substrate universality. globethesis.com | Up to 99% globethesis.com |

| Candida antarctica Lipase (CAL) | Racemic Pyridyl Ethanols | Kinetic resolution via acetylation, reusable catalyst. acs.org | Excellent enantiomeric purities acs.org |

| Alcohol Dehydrogenase (L. kefir) | Prochiral Pyridyl Ketones | High (R)-selectivity, mild reaction conditions. nih.gov | 95% to >99% nih.gov |

| Copper-Chiral Diphosphine / Lewis Acid | Alkenyl Pyridines | High functional group tolerance, reactivity enhancement. nih.gov | Excellent enantioselectivity nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of chemical intermediates and active pharmaceutical ingredients (APIs) by offering enhanced safety, reproducibility, and scalability. The integration of flow platforms for the synthesis of alpha-(chloromethyl)-4-pyridinemethanol and its derivatives is a key area of future development.

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. mdpi.com For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully transferred from batch microwave conditions to a continuous flow process, enabling mesoscale production without loss of yield. researchgate.net This demonstrates the potential for developing a continuous, multi-step synthesis of the target compound from simple precursors.

Automated synthesis platforms, which combine flow reactors with in-line purification and analysis, can accelerate the discovery of novel derivatives. These systems allow for the rapid generation of compound libraries by systematically varying reagents and reaction conditions. researchgate.net Pyridine-fused boronic ester building blocks have been synthesized and utilized in high-throughput synthesis to generate biaryl and ether-linked compound libraries, showcasing the power of integrating automated platforms in drug discovery. researchgate.net This approach could be applied to alpha-(chloromethyl)-4-pyridinemethanol, enabling the rapid exploration of its chemical space by reacting the chloromethyl group with a diverse array of nucleophiles in a fully automated fashion.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Synthesis | Reaction Time | Scalability | Safety | Key Advantage |

|---|---|---|---|---|

| Batch | Hours to Days | Limited by vessel size | Potential for thermal runaway, handling of hazardous materials mdpi.com | Well-established, suitable for small-scale lab synthesis |

| Continuous Flow | Seconds to Minutes mdpi.com | Readily scalable by extending operation time researchgate.net | Enhanced heat/mass transfer, smaller reagent volumes at any given time mdpi.com | Improved efficiency, safety, and process control mdpi.comresearchgate.net |

Exploration of Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. These technologies offer unique opportunities for the derivatization of alpha-(chloromethyl)-4-pyridinemethanol by accessing reactive intermediates that are difficult to generate using traditional thermal methods.

Visible-light photoredox catalysis can facilitate the functionalization of the pyridine ring. By generating pyridinyl radicals from pyridinium (B92312) ions via single-electron transfer, new C-C bonds can be formed with distinct positional selectivity compared to classical Minisci-type reactions. nih.gov Strategies for the site-selective C-H acylation of pyridinium salts at the C2 or C4 positions have been developed, offering a powerful method for introducing carbonyl functionalities. acs.org These methods could be employed to modify the pyridine core of alpha-(chloromethyl)-4-pyridinemethanol, creating a new range of complex derivatives. Furthermore, photoredox catalysis in combination with pyridine N-oxides can be used for the regioselective carbohydroxylation and aminohydroxylation of olefins, a strategy that could potentially be adapted for functionalizing alkenyl derivatives of the target compound. acs.orgnih.gov

Electrochemistry provides an alternative, reagent-free method for generating reactive species. The electrochemical reduction of pyridine, often in the presence of a Lewis acid like AlCl₃, can lead to the formation of complex polyamine structures through C-N bond disruption. umich.edu More controlled electrochemical methods have been developed for the site-selective C-H silylation of electron-deficient pyridines at the C4-position. chemrxiv.org This approach, which proceeds through a temporary dearomatization, highlights the potential of electrochemistry to achieve selective functionalization of the pyridine ring. chemrxiv.org Electrochemical methods are also being used for three-component syntheses to functionalize related heterocyclic systems, demonstrating the broad applicability of this technique. acs.orgacs.org

Table 3: Novel Derivatization Strategies via Photoredox and Electrochemistry

| Method | Reactive Intermediate | Transformation | Potential Application for Target Compound |

|---|---|---|---|

| Photoredox Catalysis | Pyridinyl Radical nih.gov | C(sp²)–C(sp³) bond formation nih.gov | Functionalization of the pyridine ring at various positions. |

| Photoredox Catalysis | Acyl Radical acs.org | Site-selective C-H acylation acs.org | Introduction of carbonyl groups at the C2 or C4 positions. |

| Electrochemistry | Reductively Activated Pyridine | C-H Silylation chemrxiv.org | Selective introduction of silyl (B83357) groups on the pyridine ring. |

| Electrochemistry | Iminium Ion acs.org | C-H Functionalization | Derivatization via Shono oxidation-type processes. |

Sustainable and Scalable Production Methodologies for Pyridyl Building Blocks

The chemical industry's shift towards sustainability necessitates the development of production methods that utilize renewable feedstocks and employ green chemistry principles. The future production of pyridyl building blocks, including the precursors to alpha-(chloromethyl)-4-pyridinemethanol, will increasingly rely on such methodologies.

A significant area of research is the synthesis of pyridines from biomass. Thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines with a carbon yield of up to 35.6%. rsc.org Other biomass sources, such as lignin (B12514952) and waste polylactic acid, are also being explored as feedstocks for producing pyridine derivatives. acsgcipr.org These routes offer a renewable alternative to traditional petrochemical-based syntheses.

In addition to renewable feedstocks, the implementation of green synthetic procedures is crucial. One-pot multicomponent reactions, often assisted by microwave irradiation or ultrasound, can significantly improve efficiency by reducing reaction times, energy consumption, and waste generation. nih.gov The use of pyridine itself or its derivatives as green solvents or as components of biodegradable polymers and sustainable coordination polymers further underscores the role of this heterocycle in green chemistry. biosynce.com For large-scale production, the design of processes that are not only sustainable but also inherently scalable and safe is paramount. This involves minimizing the use of hazardous reagents and developing robust, high-yield reactions that can be easily transferred from the laboratory to an industrial setting.

Table 4: Sustainable Approaches to Pyridine Synthesis

| Feedstock | Catalytic Process | Key Advantage |

|---|---|---|

| Glycerol | Thermo-catalytic conversion with ammonia over HZSM-5 zeolite. rsc.org | Utilizes a renewable byproduct from the biodiesel industry. rsc.org |

| Biomass (general) | Pyrolysis with ammonia. acsgcipr.org | Direct conversion of biorenewable feedstocks. acsgcipr.org |

| Lignin | Biocatalytic conversion using engineered microorganisms (Rhodococcus jostii). acsgcipr.org | Production of specific pyridine dicarboxylic acids. acsgcipr.org |

| Aldehydes, Ketones, etc. | One-pot multicomponent reactions (e.g., microwave-assisted). nih.gov | High synthetic efficiency, reduced waste, and short reaction times. nih.gov |

Q & A

Q. What are the established synthetic routes for 4-Pyridinemethanol, alpha-(chloromethyl)-, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Oxidation : 4-Methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in aqueous conditions at 75–80°C .

Esterification : The acid is esterified with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl pyridine-4-carboxylate.

Reduction : The ester is reduced to 4-pyridinemethanol using agents like LiAlH₄ or NaBH₄.

Chlorination : Thionyl chloride (SOCl₂) is employed to replace the hydroxyl group with chlorine, forming the final product.

Q. Optimization Considerations :

- Temperature Control : Excess heat during oxidation can lead to side reactions (e.g., over-oxidation).

- Catalyst Selection : Acidic catalysts (e.g., HCl vs. H₂SO₄) influence esterification efficiency.

- Purity Verification : Techniques like NMR (for structural confirmation) and HPLC (for purity assessment) are critical post-synthesis .

Q. What analytical techniques are most effective for characterizing 4-Pyridinemethanol, alpha-(chloromethyl)-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons adjacent to the chloromethyl group (δ ~4.5–5.0 ppm for -CH₂Cl) and pyridine ring protons (δ ~7.5–8.5 ppm).

- ¹³C NMR confirms the chloromethyl carbon (δ ~40–45 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 157.05 for C₆H₆ClNO⁺).

- Infrared Spectroscopy (IR) : Detects C-Cl stretching (~650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

Validation : Cross-referencing with databases like EPA DSSTox ensures spectral alignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chloromethyl-substituted pyridine derivatives?

Methodological Answer: Contradictions (e.g., antimicrobial vs. limited carcinogenicity in analogs) require systematic analysis:

- Comparative Studies : Use standardized assays (e.g., MIC for antimicrobial activity; Ames test for mutagenicity) across analogs (e.g., 2-, 3-, and 4-chloromethyl isomers) .

- Structural-Activity Relationship (SAR) : Correlate substituent positions (e.g., para vs. ortho chloromethyl groups) with activity trends.

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects in cytotoxicity assays).

Example : highlights that 4-(Chloromethyl)pyridine HCl shows antimicrobial activity, while 2-(Chloromethyl)pyridine HCl has limited carcinogenicity. This divergence may arise from steric or electronic differences in isomer reactivity .

Q. What experimental designs are recommended for assessing the chronic toxicity of alpha-(chloromethyl)-substituted pyridines?

Methodological Answer:

- In Vivo Models : Use rodent cohorts exposed to graded doses (e.g., 10–100 mg/kg) over 6–24 months. Monitor body weight, organ histopathology, and tumor incidence .

- Biomarker Tracking : Measure liver enzymes (ALT, AST) and kidney function markers (creatinine) to detect subclinical toxicity.

- Control Groups : Include positive controls (e.g., known carcinogens like bis(chloromethyl)ether ) and vehicle-only groups.

Key Finding : notes dose-dependent weight depression in mice, suggesting metabolic disruption. Chronic studies should prioritize hepatic and renal endpoints .

Q. How can nucleophilic substitution reactions involving 4-Pyridinemethanol, alpha-(chloromethyl)- be optimized for diverse functionalization?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reagents like sodium azide or thiocyanate .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Kinetic Profiling : Use in situ FTIR or HPLC to monitor reaction progress and identify intermediates.

Case Study : demonstrates successful substitution with azide groups under DMF at 60°C, yielding intermediates for click chemistry applications .

Q. What strategies are effective for studying protein interactions mediated by the chloromethyl group?

Methodological Answer:

- Covalent Binding Assays : Incubate the compound with target proteins (e.g., kinases) and identify adducts via:

- Mass Spectrometry : Detect modified peptides (e.g., +135 Da from chloromethyl group addition).

- X-ray Crystallography : Resolve binding sites (e.g., cysteine residues in enzyme active sites) .

- Competitive Inhibition : Use thiol-containing inhibitors (e.g., N-ethylmaleimide) to confirm covalent interaction specificity.

Application : highlights covalent bond formation with nucleophilic protein residues, enabling irreversible inhibition studies .

Q. How do solvent polarity and temperature influence the stability of 4-Pyridinemethanol, alpha-(chloromethyl)- during storage?

Methodological Answer:

- Stability Tests : Accelerated degradation studies in solvents (e.g., water, ethanol) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., pyridine derivatives).

- Recommendations : Store in anhydrous, inert solvents (e.g., acetonitrile) at –20°C to minimize hydrolysis of the chloromethyl group .

Safety Note : emphasizes avoiding moisture and sparks due to compound reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.